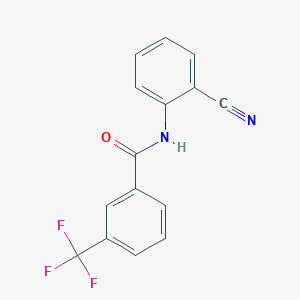

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C15H9F3N2O It is characterized by the presence of a cyanophenyl group and a trifluoromethyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 2-cyanophenylamine with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures (25-40°C).

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide serves as an essential building block in the synthesis of more complex organic molecules. It is utilized in:

- Synthesis of Novel Compounds : The compound can be modified to create derivatives with specific properties, facilitating the development of new materials.

- Reactions : It can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.

Biology

The biological activity of this compound has been investigated for its potential roles in:

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes, making it a candidate for research into enzyme-related diseases .

- Biochemical Probes : It has been explored as a biochemical probe to study enzyme interactions and protein functions, particularly in cancer research.

Medicine

In medicinal chemistry, this compound is being researched for:

- Anticancer Properties : Preliminary studies indicate that it may suppress cell proliferation in various cancer cell lines by inhibiting key signaling pathways associated with tumor growth .

- Antidepressant Effects : The compound has shown potential in modulating serotonergic receptors, which could lead to antidepressant-like effects.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonergic receptors | |

| Anticancer | Inhibition of cell proliferation | |

| Enzyme inhibition | Targeting kinases involved in signaling |

Antidepressant Activity Study

A recent study investigated the effects of this compound on mood regulation by examining its interaction with serotonin receptors. The results indicated that modifications to the compound could enhance its binding affinity, suggesting potential therapeutic applications in treating depression.

Anticancer Activity Study

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by targeting specific pathways involved in cell division and survival. These findings highlight its potential as a lead compound for developing new anticancer therapies.

Wirkmechanismus

The mechanism of action of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-cyanophenyl)-2-(trifluoromethyl)benzamide

- N-(2-cyanophenyl)-4-(trifluoromethyl)benzamide

Comparison

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide is unique due to the position of the trifluoromethyl group on the benzamide ring. This positional difference can significantly influence the compound’s chemical reactivity, biological activity, and overall properties. For example, the 3-position may offer different steric and electronic effects compared to the 2- or 4-positions, leading to variations in how the compound interacts with other molecules and its overall stability.

Biologische Aktivität

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores the compound's synthesis, biological mechanisms, and various applications in research and medicine.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyanophenylamine with 3-(trifluoromethyl)benzoyl chloride . This reaction is a key step in obtaining the compound, which can then be characterized using various spectroscopic methods to confirm its structure.

The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability. The presence of the cyanophenyl moiety may also contribute to its interaction with biological targets.

This compound interacts with specific molecular targets, likely through binding to enzymes or receptors. This interaction can alter their activity, leading to various biological effects. The exact pathways can vary based on the specific application.

Enzyme Inhibition Studies

Research has indicated that compounds containing trifluoromethyl groups often exhibit significant enzyme inhibition properties. For instance, studies on similar benzamide derivatives have shown that they can act as reversible inhibitors of monoamine oxidases (MAO A and B), which are crucial in the metabolism of neurotransmitters .

Antidepressant Activity

Recent studies have explored the antidepressant-like effects of related compounds. For example, compounds with similar structures have shown modulation of serotonergic systems, particularly affecting 5-HT1A and 5-HT3 receptors, suggesting potential for developing new antidepressants .

Study on Antidepressant Effects

A study evaluated a compound structurally related to this compound for its antidepressant-like effects in mice. The results indicated significant modulation of serotonergic pathways without notable toxicity, highlighting the potential therapeutic applications for mood disorders .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the benzamide structure can significantly impact biological activity. For instance, the trifluoromethyl group has been shown to enhance potency against certain targets compared to non-fluorinated analogs .

| Modification | Activity Change |

|---|---|

| -CF3 group | Increased potency for MAO inhibition |

| -CN group | Enhanced receptor binding affinity |

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits a low potential for acute toxicity in animal models. Further studies are required to establish a comprehensive safety profile for therapeutic applications .

Eigenschaften

IUPAC Name |

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)12-6-3-5-10(8-12)14(21)20-13-7-2-1-4-11(13)9-19/h1-8H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVLDDNRDKFSJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.